molecular formula C19H21ClFN3OS B2620293 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215821-24-1

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2620293
CAS No.: 1215821-24-1
M. Wt: 393.91
InChI Key: IJFWTSRCBCENGM-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a 4-fluorobenzo[d]thiazol-2-yl group and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. The compound’s benzothiazole moiety is substituted with fluorine at the 4-position, which may influence electronic properties and binding interactions with biological targets. Structural analogs often vary in substituent placement (e.g., halogen, alkyl, or alkoxy groups) on the benzothiazole or benzamide rings, leading to differences in physicochemical and biological properties .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS.ClH/c1-22(2)12-7-13-23(18(24)14-8-4-3-5-9-14)19-21-17-15(20)10-6-11-16(17)25-19;/h3-6,8-11H,7,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFWTSRCBCENGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 4-fluorobenzo[d]thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Introduction of the Dimethylamino Group: : The next step involves the alkylation of the benzamide core with 3-dimethylaminopropyl chloride. This reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

  • Formation of the Hydrochloride Salt: : The final step is the conversion of the free base to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the benzamide core or the thiazole ring, potentially leading to the formation of amine or dihydrothiazole derivatives.

  • Substitution: : The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to the presence of the fluorobenzo[d]thiazole moiety. It can be used to study cellular processes, protein interactions, and other biological phenomena.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzo[d]thiazole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 4-fluorobenzo[d]thiazol-2-yl group in the target compound can be compared to analogs with alternative substituents:

Compound Name Benzothiazole Substituent Key Structural Feature Molecular Weight (g/mol) Evidence ID
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide HCl 4-OCH₃ Electron-donating methoxy group 463.0
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl 6-F Fluorine at 6-position (positional isomer) Not specified

Key Observations :

  • The 4-methoxy analog () replaces fluorine with a methoxy group, increasing electron density on the benzothiazole ring, which may alter binding affinity or metabolic stability.

Substituent Variations on the Benzamide Core

Modifications to the benzamide ring include halogenation or functional group additions:

Compound Name Benzamide Substituent Key Structural Feature Molecular Weight (g/mol) Evidence ID
4-Bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide HCl 4-Br Bromine increases lipophilicity Not specified
4-(Tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide HCl 4-C(CH₃)₃ Bulky tert-butyl group enhances steric hindrance Not specified
N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide HCl 3-SO₂CH₃ Sulfonyl group improves solubility Not specified

Key Observations :

  • Tert-butyl groups introduce steric bulk, which may reduce binding to shallow protein pockets .
  • Methylsulfonyl groups (3-SO₂CH₃) enhance polarity and solubility, critical for pharmacokinetics .

Core Structure Modifications in Related Compounds

Other analogs feature alternative heterocycles or backbone alterations:

Compound Name Core Structure Modification Key Structural Feature Molecular Weight (g/mol) Evidence ID
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide HCl Furan-substituted benzamide Heterocyclic furan enhances π-π stacking Not specified
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline carboxamide Quinoline core with morpholine side chain 358.43
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl Propanamide backbone Aliphatic chain replaces benzamide Not specified

Key Observations :

  • Furan-containing analogs () prioritize aromatic interactions, while quinoline derivatives () leverage planar heterocycles for target engagement.
  • Propanamide analogs () replace the benzamide with a flexible aliphatic chain, altering conformational dynamics.

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on antibacterial and antitumor properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClFN4O3SC_{19}H_{20}ClFN_{4}O_{3}S, with a molecular weight of approximately 438.9 g/mol. The compound features a dioxine ring, a fluorobenzothiazole moiety, and a dimethylamino propyl side chain, which contribute to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial properties against various bacterial strains. A study published in "Molecules" evaluated its efficacy against Staphylococcus aureus and Escherichia coli , revealing that while it demonstrated some antibacterial activity, it was not as effective as conventional antibiotics.

Summary of Antibacterial Studies

Bacterial StrainActivity LevelComparison to Antibiotics
Staphylococcus aureusModerateLess effective than penicillin
Escherichia coliModerateLess effective than ampicillin

Further investigations are necessary to elucidate the compound's mechanism of action and potential for resistance development.

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor effects. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. For instance, analogs of benzothiazole derivatives have demonstrated significant antitumor activity in vitro, particularly in 2D assays compared to 3D assays .

Findings from Antitumor Studies

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound could be a promising candidate for further development as an antitumor agent.

The specific mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways . Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodology : The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of dimethylaminopropyl and fluorobenzamide groups. Key steps include:

  • Step 1 : Condensation of 4-fluorobenzo[d]thiazol-2-amine with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Step 2 : Amide coupling with benzoyl chloride derivatives using coupling agents like EDCI/HOBt.
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95%).
  • Critical Parameters : Temperature (60–80°C for Step 1), solvent polarity, and reaction time (12–24 hours) significantly affect yield (60–75%) and impurity profiles .

Q. Which spectroscopic techniques are critical for characterizing the compound, and what key spectral markers confirm its structural integrity?

  • Techniques :

  • ¹H/¹³C NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons), δ 7.3–8.2 ppm (aromatic protons from benzamide and fluorobenzo[d]thiazol), and δ 160–165 ppm (amide carbonyl carbon) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 411.9 [M+H]⁺ confirms molecular weight .
  • IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (C-F stretch) .

Q. What preliminary biological activities have been reported, and which assay systems are used to evaluate its pharmacological potential?

  • Reported Activities :

  • Anticancer : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines in MTT assays .
  • Antimicrobial : MIC of 8 µg/mL against Staphylococcus aureus in broth microdilution assays .
    • Assay Systems :
  • Kinase Inhibition : Biochemical assays (e.g., ADP-Glo™ Kinase Assay) for EGFR and VEGFR2 .
  • Cytotoxicity : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies, particularly regarding kinase inhibition specificity?

  • Strategies :

  • Orthogonal Assays : Compare biochemical kinase inhibition data with cellular phosphorylation assays (Western blot) to confirm target engagement .
  • Structural Analysis : Perform molecular docking studies to evaluate binding interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Mismatches between computational predictions and experimental data may explain discrepancies .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies are recommended for designing derivatives to enhance target selectivity while minimizing off-target effects in cancer therapy?

  • Approaches :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzamide (e.g., replacing 4-fluoro with 4-cyano) or dimethylaminopropyl chain (e.g., shortening to ethylamino) to improve selectivity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce non-specific cytotoxicity .
    • Data-Driven Example :
DerivativeModificationIC₅₀ (EGFR)IC₅₀ (VEGFR2)
ParentNone0.8 µM1.2 µM
Derivative A4-CN substitution0.3 µM5.4 µM
Derivative BEthylamino chain1.7 µM0.9 µM
Source: Analog data from

Q. What experimental approaches are used to elucidate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

  • Integrated Workflow :

  • CRISPR-Cas9 Screening : Identify gene knockouts that rescue or enhance compound activity in cancer cells .
  • Proteomics : SILAC-based mass spectrometry to quantify changes in protein expression/post-translational modifications .
  • Transcriptomics : RNA-seq to map pathways altered by treatment (e.g., apoptosis, cell cycle) .
    • Case Study : Inconclusive kinase inhibition data were resolved by identifying off-target effects on tubulin polymerization via fluorescence polarization assays .

Data Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition (0.8 µM vs. 3.5 µM).
  • Root Cause : Variability in assay conditions (e.g., ATP concentration, enzyme source).
  • Resolution : Standardize assays using recombinant human EGFR (1 mM ATP, 30 min incubation) and validate with positive controls (e.g., Gefitinib) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.